molecular formula C12H12ClN3O2 B1463808 1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326844-91-0

1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1463808
CAS No.: 1326844-91-0
M. Wt: 265.69 g/mol
InChI Key: QGLNXYWGCVNGNT-UHFFFAOYSA-N
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Description

The compound “1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, and the phenyl ring with a chlorine and a methyl group attached. These groups could influence the electronic properties and reactivity of the molecule .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as nucleophiles in organic reactions. The carboxylic acid group could also undergo reactions, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including 1,2,3-triazole and 1,2,4-triazole families, have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds have shown promise in anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their versatility stems from the ability to present several structural variations, making them suitable for the synthesis of new drugs targeting various diseases, including neglected diseases that affect a significant portion of humanity, especially in vulnerable populations (Ferreira et al., 2013).

Antimicrobial Properties

Specifically, 1,2,3-triazole and 1,2,4-triazole derivatives have been identified as potent inhibitors of key bacterial proteins and enzymes, making them effective against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit mechanisms of action that include inhibition of DNA gyrase, topoisomerase IV, efflux pumps, and penicillin-binding proteins, showcasing their potential as novel anti-S. aureus agents (Li & Zhang, 2021).

Synthetic Routes and Chemical Properties

The synthesis of 1,2,3-triazoles often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as click chemistry, which is celebrated for its efficiency and the ability to yield products with significant biological activity. These synthetic routes emphasize the importance of finding more efficient and environmentally friendly methods of preparation in line with green chemistry principles. Additionally, the chemical properties of triazole derivatives, such as their stability in acidic and basic conditions and their ability to engage in hydrogen bonding, make them suitable candidates for further pharmaceutical development (Kaushik et al., 2019).

Corrosion Inhibition

Beyond biomedical applications, 1,2,3-triazole derivatives have also found use as corrosion inhibitors for various metals and alloys in aggressive media. Their effectiveness as inhibitors is attributed to their ability to form stable complexes with metal surfaces, providing protection against corrosion in acidic environments. This utility is particularly relevant in industrial applications where metal longevity is critical (Hrimla et al., 2021).

Future Directions

The study of this compound could be interesting from both a chemical and a biological perspective. Future research could focus on its synthesis, its reactivity, its potential biological activity, and its physical and chemical properties .

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-5-ethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-4-5-9(13)7(2)6-8/h4-6H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLNXYWGCVNGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC(=C(C=C2)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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